molecular formula C19H16O3 B1235298 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione CAS No. 871577-15-0

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione

Cat. No.: B1235298
CAS No.: 871577-15-0
M. Wt: 292.3 g/mol
InChI Key: ATBNRRNSAIGYLC-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields. This compound features a 9,10-dioxoanthracene core, which is a common structure in many anthraquinone derivatives. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method involves the Friedel-Crafts acylation of anthracene with an appropriate acyl chloride, followed by oxidation to introduce the quinone functionality. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core. Typical reagents include halogens and nitrating agents.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation is a common example, using bases like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction typically produces hydroquinone derivatives.

Scientific Research Applications

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of fluorescent probes and dyes for imaging applications.

    Medicine: Some anthraquinone derivatives are known for their anticancer properties. Research is ongoing to explore the potential of this compound in drug development.

    Industry: The compound is used in the production of dyes and pigments, owing to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione involves its interaction with molecular targets through its quinone moiety. Quinones are known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s ability to undergo redox cycling makes it a potential candidate for applications in photodynamic therapy and as a redox-active probe in biochemical studies.

Comparison with Similar Compounds

1-Methyl-2-(3-oxobutyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione: This compound has additional hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity.

    9,10-Anthraquinone: The parent compound of many derivatives, known for its use in dyes and pigments.

    1,4-Dihydroxyanthraquinone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-methyl-2-(3-oxobutyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNRRNSAIGYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416109
Record name Sterequinone F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871577-15-0
Record name Sterequinone F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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